Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-bromopyridine-4-carboxylic acid under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Substitution Reactions: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and potentially leading to new derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: Reagents such as amines and thiols are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives with different biological activities .
Scientific Research Applications
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials, including dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole and pyridine rings, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives .
Biological Activity
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₈BrN₃O₂S
- Molecular Weight : 292.14 g/mol
- Chemical Structure :
C9H8BrN3O2S
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the bromine atom in the pyridine ring enhances the compound's lipophilicity, which may improve membrane permeability and increase antimicrobial efficacy .
- Antitumor Activity : Thiazole derivatives are known for their cytotoxic effects on cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in vitro. For instance, compounds with similar thiazole structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
- Enzyme Inhibition : This compound may also act as an inhibitor for specific enzymes involved in cancer progression and inflammation. Inhibitory assays have revealed that certain thiazole derivatives can inhibit kinases such as GSK-3β, which is implicated in various signaling pathways related to cancer and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Structural Feature | Impact on Activity |
---|---|
Bromine Substitution | Enhances lipophilicity and bioactivity |
Thiazole Ring | Essential for cytotoxic activity |
Carboxylate Group | Contributes to solubility and reactivity |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating potent antitumor activity .
- Antimicrobial Testing : In a comparative study, this compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited growth at concentrations that were well-tolerated by human cells, suggesting a favorable therapeutic index .
Properties
Molecular Formula |
C11H9BrN2O2S |
---|---|
Molecular Weight |
313.17 g/mol |
IUPAC Name |
ethyl 2-(2-bromopyridin-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3 |
InChI Key |
VXHVIYAOCXZPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.